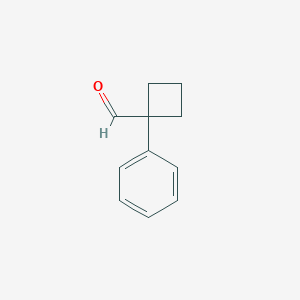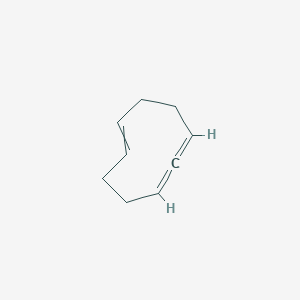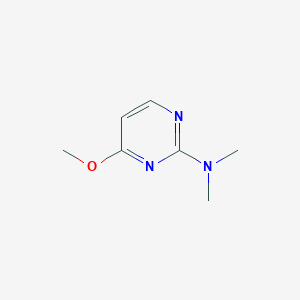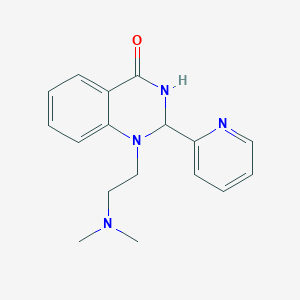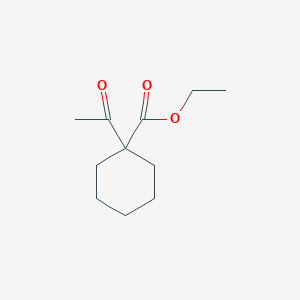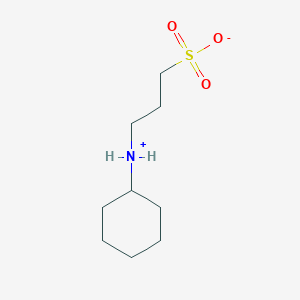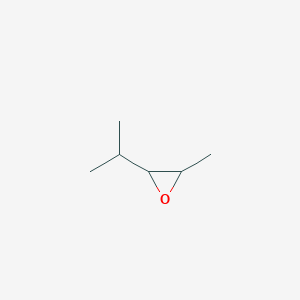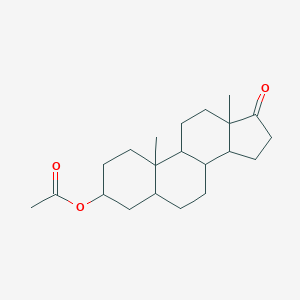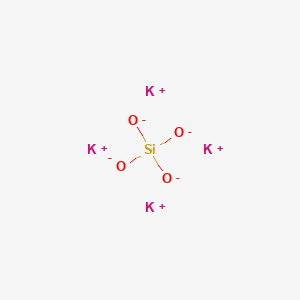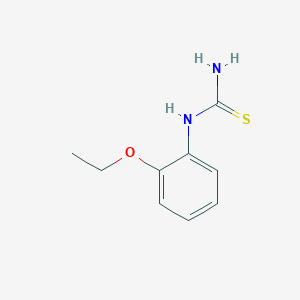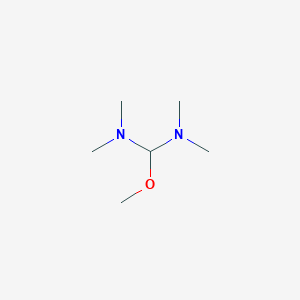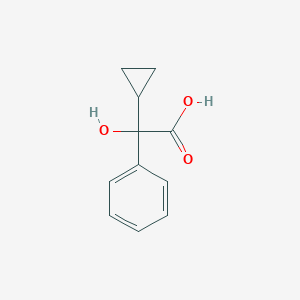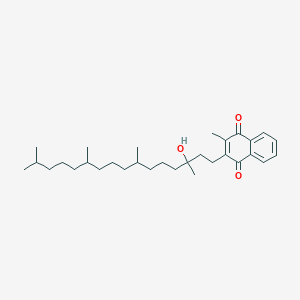
1,4-Naphthalenedione, 2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3-methyl- is a compound commonly known as vitamin E acetate. It is a fat-soluble vitamin that is essential for the proper functioning of the human body. Vitamin E acetate is commonly used as a dietary supplement and is also added to various food products. In recent years, vitamin E acetate has gained attention due to its potential use in scientific research applications.
Mecanismo De Acción
Vitamin E acetate works by scavenging free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to the development of various diseases. Vitamin E acetate neutralizes these free radicals, preventing them from causing damage to cells.
Efectos Bioquímicos Y Fisiológicos
Vitamin E acetate has various biochemical and physiological effects on the body. It has been found to improve immune function, reduce inflammation, and protect against oxidative stress. Vitamin E acetate has also been found to improve cardiovascular health and reduce the risk of heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Vitamin E acetate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of vitamin E acetate is that it is fat-soluble and may not be suitable for use in water-based experiments.
Direcciones Futuras
There are several future directions for the use of vitamin E acetate in scientific research. One area of research is the potential use of vitamin E acetate in the treatment of various diseases, such as cancer and Alzheimer's disease. Another area of research is the development of new formulations of vitamin E acetate that can be used in water-based experiments.
Conclusion:
In conclusion, vitamin E acetate is a compound that has gained attention in recent years due to its potential use in scientific research applications. It has been found to have antioxidant and anti-inflammatory properties, and can improve immune function and cardiovascular health. While there are limitations to its use in lab experiments, there are several future directions for research on this compound.
Métodos De Síntesis
Vitamin E acetate can be synthesized through various methods. One of the most commonly used methods is the condensation of 2,3,4-trimethyl-6-hydroxy-5-acetone with 1,4-naphthoquinone in the presence of a catalyst. The resulting product is then esterified with acetic anhydride to obtain vitamin E acetate.
Aplicaciones Científicas De Investigación
Vitamin E acetate has been extensively studied for its potential use in scientific research applications. It has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. Vitamin E acetate has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
Propiedades
Número CAS |
1181-23-3 |
|---|---|
Nombre del producto |
1,4-Naphthalenedione, 2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3-methyl- |
Fórmula molecular |
C31H48O3 |
Peso molecular |
468.7 g/mol |
Nombre IUPAC |
2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C31H48O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6,34)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33/h7-8,17-18,22-24,34H,9-16,19-21H2,1-6H3 |
Clave InChI |
ZYZWUEIPVNFQQC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O |
Sinónimos |
gamma-hydroxyvitamin K hydroxyvitamin K |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



